molecular formula C11H18N2O B094161 Tetrahydrocytisine CAS No. 18161-94-9

Tetrahydrocytisine

Cat. No.: B094161
CAS No.: 18161-94-9
M. Wt: 194.27 g/mol
InChI Key: KWVYCGMBGRYVQH-UHFFFAOYSA-N
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Description

Biological Activity

Tetrahydrocytisine is a naturally occurring alkaloid belonging to the quinolizidine class, primarily derived from various plant species in the Fabaceae family. This compound exhibits a wide range of biological activities, particularly as a neuroactive agent. Its structural modifications compared to its analogs, such as cytisine, enhance its pharmacological properties, particularly its interaction with nicotinic acetylcholine receptors.

Pharmacological Profile

The pharmacological profile of this compound includes several key activities:

  • Nicotinic Receptor Agonism : this compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are crucial for various physiological processes including neuromuscular transmission and cognitive functions. This property suggests potential applications in smoking cessation therapies and neurological disorders.
  • Antifungal Activity : Research indicates that this compound possesses antifungal properties, particularly against Fusarium oxysporum, a pathogen affecting plants. The compound's effectiveness is influenced by its structural characteristics, specifically substitutions at the nitrogen position .
  • Neuroprotective Effects : Studies have shown that this compound may exhibit neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

This compound's mechanism of action primarily involves its binding affinity to nicotinic receptors. The saturated ring structure of this compound enhances its selectivity and binding efficacy compared to unsaturated counterparts like cytisine. This structural modification is believed to lead to distinct pharmacological effects and therapeutic potentials .

Comparative Analysis with Other Alkaloids

The following table compares this compound with other notable alkaloids regarding their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundSaturated quinolizidine ringNicotinic receptor agonist, antifungal
CytisineUnsaturated ring systemNicotinic receptor agonist
SparteineBicyclic structureNeuromuscular effects
AnagyrineQuinazoline structureAntimicrobial properties

Case Studies and Research Findings

  • Antifungal Efficacy : A study investigating the antifungal activity of various quinolizidine derivatives found that this compound inhibited the growth of Fusarium oxysporum with a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL. This suggests significant potential for agricultural applications in managing fungal pathogens .
  • Neuroactive Properties : In vitro studies have demonstrated that this compound can modulate neurotransmitter release and enhance synaptic transmission, indicating its potential use in treating cognitive impairments associated with neurodegenerative diseases .
  • Structure-Activity Relationship Studies : Research focusing on the structure-activity relationship (SAR) of this compound has revealed that specific modifications at the nitrogen and carbon positions significantly impact its biological activity, particularly its receptor binding affinity and selectivity .

Future Directions

Given the promising biological activities of this compound, future research should focus on:

  • Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in therapeutic applications, especially in smoking cessation and neuroprotection.
  • Synthetic Modifications : Exploring synthetic modifications to enhance its pharmacological profile and reduce potential side effects.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its interaction with nicotinic receptors and other biological targets.

Properties

IUPAC Name

7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVYCGMBGRYVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(CNC3)CN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrocytisine
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Reactant of Route 6
Tetrahydrocytisine
Customer
Q & A

Q1: What is the background and significance of tetrahydrocytisine?

A1: this compound (THC) is a quinolizidine alkaloid, a class of naturally occurring nitrogen-containing compounds found in various plants and animals. These alkaloids exhibit diverse biological activities, including cytotoxic, antiviral, antimicrobial, and insecticidal properties []. THC itself has garnered interest for its potential therapeutic applications and serves as a valuable building block in organic synthesis. [, ].

Q2: Can you describe a synthetic route for this compound?

A2: A concise synthesis of this compound (5) starts with quinolizidine-2,6-dione as the precursor. This route proceeds through three steps and achieves a reasonable overall yield [].

Q3: What are the potential applications of this compound derivatives?

A3: Researchers have explored the use of this compound as a scaffold for novel diazaadamantanes []. These compounds hold promise for various applications, though specific details might be limited at this stage of research.

Q4: Has the fragmentation pattern of this compound been studied?

A4: Yes, mass spectrometry studies have investigated the fragmentation patterns of this compound and related quinolizidine alkaloids, offering insights into their structural characteristics [].

Q5: Are there any known biological activities associated with this compound?

A5: While specific details on this compound's biological activities might be limited in the provided abstracts, the broader class of quinolizidine alkaloids, to which it belongs, exhibits a wide range of activities. These include antifungal effects, as demonstrated against the plant pathogen Fusarium oxysporum [].

Q6: Are there studies on the chemical modification of this compound?

A6: Researchers have investigated the acid hydrolysis of this compound and its N-derivatives, providing insights into its reactivity and potential for structural modifications []. Further exploration involves stereocontrolled T-reactions of (1R,5S,12S)-tetrahydrocytisine derivatives, enabling the synthesis of new analogs with potentially modified biological properties [, ].

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